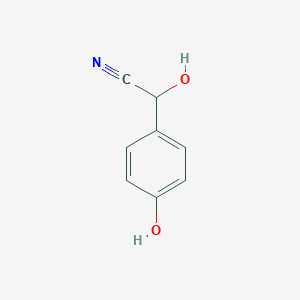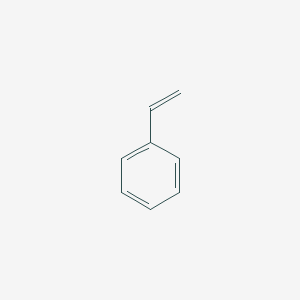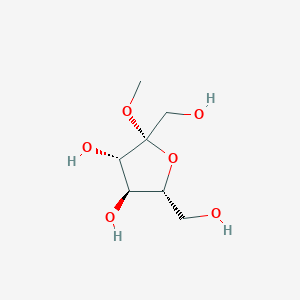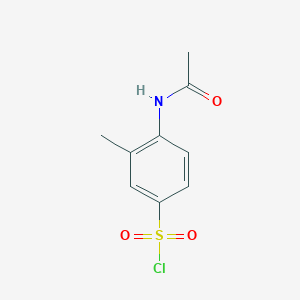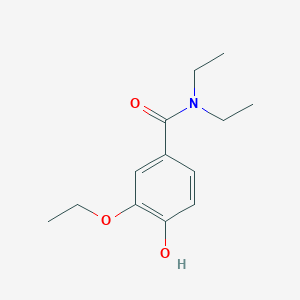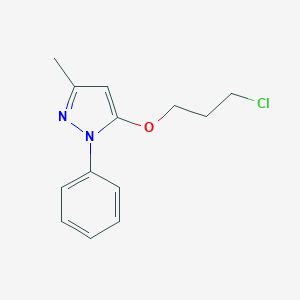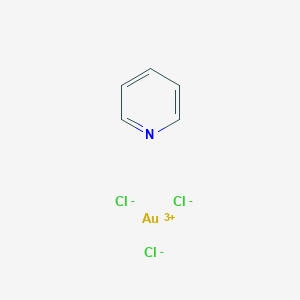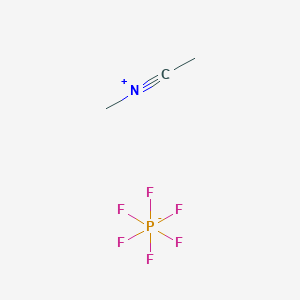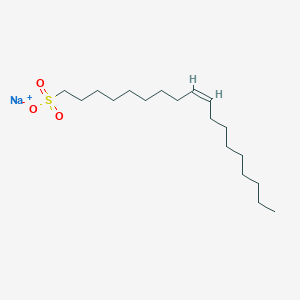
Sodium oleylsulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium oleylsulfonate (SOS) is an anionic surfactant that is commonly used in various industries, including pharmaceuticals, cosmetics, and detergents. It is synthesized from oleyl alcohol and sulfonic acid, and its unique chemical properties make it an ideal candidate for a wide range of applications. In
Mécanisme D'action
Sodium oleylsulfonate works by reducing the interfacial tension between two immiscible phases, such as oil and water. It does this by adsorbing onto the surface of the oil droplets and forming a stable emulsion. This allows for better mixing and dispersion of the two phases, resulting in a more homogenous mixture.
Effets Biochimiques Et Physiologiques
Sodium oleylsulfonate has been shown to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which makes it useful in the treatment of skin diseases such as psoriasis and eczema. It has also been shown to have antimicrobial properties, which makes it useful in the treatment of infections caused by bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Sodium oleylsulfonate in lab experiments is its ability to improve solubility and reduce surface tension. This allows for better mixing and dispersion of the reactants, resulting in a more homogenous mixture. However, one of the limitations of using Sodium oleylsulfonate is that it can be toxic to cells at high concentrations. Therefore, it is important to use it in moderation and to take proper safety precautions when handling it.
Orientations Futures
There are a number of future directions for research on Sodium oleylsulfonate. One area of interest is in the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is in the development of new applications for Sodium oleylsulfonate, such as in the field of drug delivery. Additionally, more research is needed to fully understand the biochemical and physiological effects of Sodium oleylsulfonate, and to determine its safety profile for various applications.
Conclusion:
Sodium oleylsulfonate is a versatile anionic surfactant that has a wide range of scientific research applications. Its unique properties make it an ideal candidate for use in various industries, and its potential for future research is promising. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Sodium oleylsulfonate, we can gain a more comprehensive understanding of this important compound.
Méthodes De Synthèse
Sodium oleylsulfonate is synthesized by reacting oleyl alcohol with sulfonic acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and at a high temperature. The resulting product is then neutralized with sodium hydroxide to form sodium oleylsulfonate. The purity of the final product is determined by the degree of sulfonation and the quality of the starting materials.
Applications De Recherche Scientifique
Sodium oleylsulfonate has been extensively studied for its various scientific research applications. It is commonly used as a dispersant in the synthesis of nanoparticles, as a surfactant in emulsion polymerization, and as a wetting agent in the preparation of microemulsions. Its unique properties, such as its ability to reduce surface tension and improve solubility, make it an excellent candidate for these applications.
Propriétés
Numéro CAS |
15075-85-1 |
|---|---|
Nom du produit |
Sodium oleylsulfonate |
Formule moléculaire |
C18H35NaO3S |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
sodium;(Z)-octadec-9-ene-1-sulfonate |
InChI |
InChI=1S/C18H36O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9-; |
Clé InChI |
HDRLZNWDSGYGBZ-KVVVOXFISA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCC=CCCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCS(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
15075-85-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




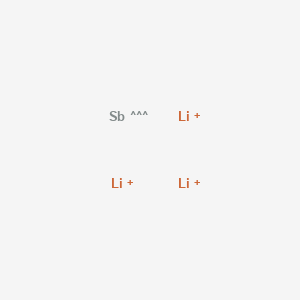
![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)
